Cas no 38819-11-3 (9-(b-D-Arabinofuranosyl)isoguanine)
9-(b-D-Arabinofuranosyl)isoguanine Chemical and Physical Properties
Names and Identifiers
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- Z2
- 2-Hydroxy-6-amino-9-(β-D-arabinofuranosyl)purine
- 9-(b-D-Arabinofuranosyl)isoguanine
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- Inchi: 1S/C10H13N5O5/c11-7-4-8(14-10(19)13-7)15(2-12-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m1/s1
- InChI Key: MIKUYHXYGGJMLM-FJFJXFQQSA-N
- SMILES: NC1NC(=O)N=C2N([C@H]3[C@H]([C@H](O)[C@@H](CO)O3)O)C=NC=12
9-(b-D-Arabinofuranosyl)isoguanine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B212280-10mg |
9-(b-D-Arabinofuranosyl)isoguanine |
38819-11-3 | 10mg |
$ 165.00 | 2022-06-07 | ||
| TRC | B212280-25mg |
9-(b-D-Arabinofuranosyl)isoguanine |
38819-11-3 | 25mg |
$ 335.00 | 2022-06-07 | ||
| TRC | B212280-50mg |
9-(b-D-Arabinofuranosyl)isoguanine |
38819-11-3 | 50mg |
$ 540.00 | 2022-06-07 |
9-(b-D-Arabinofuranosyl)isoguanine Suppliers
9-(b-D-Arabinofuranosyl)isoguanine Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 9-(b-D-Arabinofuranosyl)isoguanine
Recent Advances in the Study of 9-(β-D-Arabinofuranosyl)isoguanine (CAS: 38819-11-3): A Promising Nucleoside Analog
9-(β-D-Arabinofuranosyl)isoguanine (CAS: 38819-11-3) is a nucleoside analog that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, which features an arabinofuranosyl sugar moiety linked to an isoguanine base, has been the subject of recent studies exploring its antiviral, anticancer, and immunomodulatory activities. The growing interest in this molecule stems from its ability to mimic natural nucleosides, thereby interfering with critical biological processes in pathogens and diseased cells.
Recent research has focused on elucidating the molecular mechanisms underlying the biological activity of 9-(β-D-Arabinofuranosyl)isoguanine. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory effects against certain RNA viruses by selectively targeting viral polymerases. The study employed a combination of enzymatic assays, crystallography, and molecular dynamics simulations to reveal the precise binding interactions between the compound and the viral polymerase active site. These findings provide a structural basis for further optimization of this class of nucleoside analogs.
In the context of cancer research, 9-(β-D-Arabinofuranosyl)isoguanine has shown promising results as a potential antineoplastic agent. A preclinical study conducted by researchers at the National Cancer Institute (2024) reported that the compound induces apoptosis in leukemia cell lines through a novel mechanism involving DNA damage response pathway activation. The study utilized flow cytometry, Western blot analysis, and gene expression profiling to characterize the compound's effects on cancer cell proliferation and survival. Notably, the researchers observed minimal toxicity to normal hematopoietic cells, suggesting a favorable therapeutic window.
The synthesis and formulation of 9-(β-D-Arabinofuranosyl)isoguanine have also seen significant advancements. A recent publication in Organic Process Research & Development (2023) described an improved synthetic route that enhances yield and purity while reducing production costs. The new methodology employs a biocatalytic step for the stereoselective formation of the arabinofuranosyl linkage, addressing previous challenges in the large-scale preparation of this compound. These developments are crucial for facilitating further pharmacological evaluation and potential clinical translation.
From a drug delivery perspective, innovative formulations of 9-(β-D-Arabinofuranosyl)isoguanine are being explored to overcome its limited bioavailability. A 2024 study in the International Journal of Pharmaceutics reported the development of nanoparticle-encapsulated forms of the compound that demonstrate enhanced cellular uptake and prolonged circulation time in animal models. The researchers utilized a combination of lipid-based and polymeric nanoparticles, with the latter showing particular promise for targeted delivery to tumor tissues.
Looking forward, the research community anticipates several key developments related to 9-(β-D-Arabinofuranosyl)isoguanine. Current investigations are exploring its potential in combination therapies, particularly with existing antiviral and anticancer agents. Additionally, structure-activity relationship studies are underway to identify derivatives with improved pharmacological properties. The compound's unique mechanism of action and growing body of preclinical evidence position it as a promising candidate for further development in multiple therapeutic areas.
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